4-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-fluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S2/c17-13-3-5-15(6-4-13)24(21,22)19-9-7-14-11-23-16(20-14)12-2-1-8-18-10-12/h1-6,8,10-11,19H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSLRBISPNCQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets through different orientations of the thiazole ring towards the target site, namely nitrogen orientation, sulfur orientation, and parallel orientation. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction.
Biochemical Pathways
Thiazole derivatives have been found to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects.
Action Environment
It is known that the thiazole ring is stable and resistant to reactivity with electrophiles. This suggests that the compound may be stable under a variety of environmental conditions.
Biological Activity
4-Fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS Number: 863511-95-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 363.43 g/mol. The structure features a thiazole ring, a pyridine moiety, and a benzenesulfonamide group, which are known to contribute to various biological activities.
1. Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, a related compound showed an IC50 value of approximately 1.61 µg/mL against cancer cell lines such as MDA-MB-231, indicating significant cytotoxicity. The mechanism involves apoptosis induction as evidenced by increased annexin V-FITC positivity .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MDA-MB-231 | 1.61 | Apoptosis induction |
| 4g | HT29 | 1.98 | Apoptosis induction |
2. Inhibition of Carbonic Anhydrase
The compound has been evaluated for its inhibition of carbonic anhydrase (CA), particularly CA IX, which is overexpressed in various tumors. It demonstrated selective inhibition with IC50 values ranging from 10.93 to 25.06 nM for CA IX and higher values for CA II, indicating a promising selectivity profile .
3. Antibacterial Activity
In addition to anticancer effects, the compound exhibits antibacterial properties. Studies have shown that related thiazole derivatives significantly inhibit bacterial growth, including strains such as Staphylococcus aureus and Klebsiella pneumoniae. For example, one derivative showed an inhibition percentage of 80.69% against S. aureus at a concentration of 50 µg/mL .
| Bacterial Strain | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 80.69 | 50 |
| Klebsiella pneumoniae | 79.46 | 50 |
Mechanistic Insights
The biological activity of the compound can be attributed to its structural components:
- Thiazole Ring : Known for its role in various biological activities including antimicrobial and anticancer effects.
- Pyridine Moiety : Enhances solubility and bioavailability.
- Benzenesulfonamide Group : Contributes to enzyme inhibition properties.
Case Studies
- Apoptosis Induction in Cancer Cells : A study demonstrated that the compound induced apoptosis in MDA-MB-231 cells with a significant increase in late apoptotic markers.
- Enzyme Inhibition : Molecular docking studies revealed favorable interactions with CA IX, supporting its potential as a selective inhibitor for therapeutic applications in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
